4-chloro-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol is a complex organic compound with a molecular formula of C19H12Cl3N3O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol typically involves the condensation reaction of 2,4-dichloroaniline with salicylaldehyde in the presence of glacial acetic acid as a catalyst . The reaction is carried out in ethanol under reflux conditions for several hours, followed by the evaporation of the solvent to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
4-chloro-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-{(E)-[(3-methylphenyl)imino]methyl}phenol
- (E)-3-chloro-2-(((4-nitrophenyl)imino)methyl)phenol
Uniqueness
4-chloro-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol is unique due to its specific structural features, including the presence of multiple halogen atoms and a benzoxazole moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C22H14Cl3N3O4 |
---|---|
Molecular Weight |
490.7 g/mol |
IUPAC Name |
4-chloro-2-[[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-3,5-dimethyl-6-nitrophenol |
InChI |
InChI=1S/C22H14Cl3N3O4/c1-10-14(21(29)20(28(30)31)11(2)19(10)25)9-26-13-4-6-18-17(8-13)27-22(32-18)12-3-5-15(23)16(24)7-12/h3-9,29H,1-2H3 |
InChI Key |
BJUATRFGVASAEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)C)[N+](=O)[O-])O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.